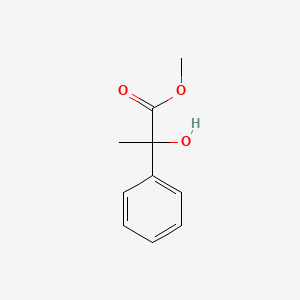

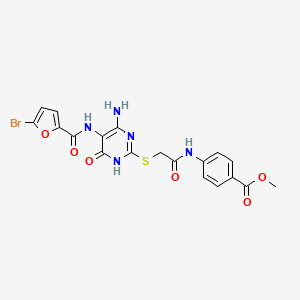

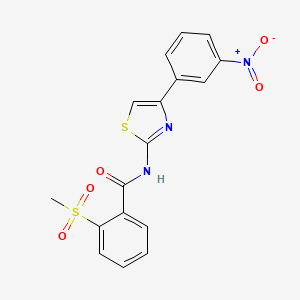

![molecular formula C13H16FN5 B2487589 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1551867-45-8](/img/structure/B2487589.png)

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPTP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine” can be used in the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Antitumor Activity

A series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and screened for anti-tumor activity. They had excellent inhibitory activity against CDC25B (up to 99.70 % inhibition) .

Neuropharmacological Research

Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.

Anti-allergic Activities

Some compounds containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown significantly potent anti-allergic asthma activities .

Anti-pruritic Activities

Certain compounds containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group exhibited stronger anti-pruritic activities .

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound acts as an inhibitor of ENTs . It binds to these transporters, reducing their activity.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. Nucleosides are involved in various cellular functions, including DNA and RNA synthesis, signaling pathways, and energy metabolism. By inhibiting ENTs, the compound can disrupt these processes, leading to various downstream effects .

Result of Action

The inhibition of ENTs can lead to a decrease in the availability of nucleosides for various cellular processes. This can result in a variety of molecular and cellular effects, depending on the specific pathways affected. For example, it could potentially disrupt DNA and RNA synthesis, alter signaling pathways, or affect energy metabolism .

properties

IUPAC Name |

1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5/c14-11-3-1-2-4-12(11)19-10-16-17-13(19)9-18-7-5-15-6-8-18/h1-4,10,15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZTTZJXHYSXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NN=CN2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

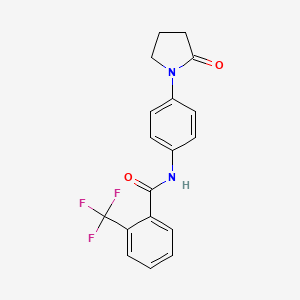

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)

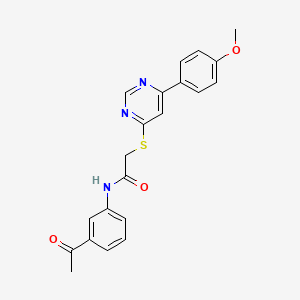

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)

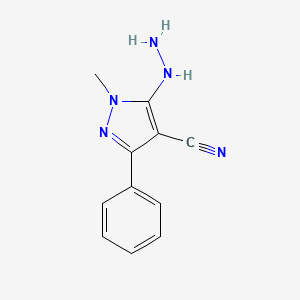

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)